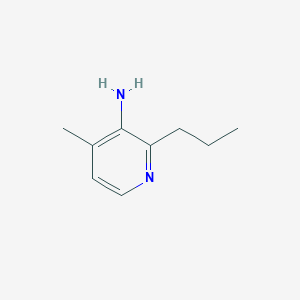

4-Methyl-2-propylpyridin-3-amine

Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Pyridine, a nitrogen-containing heterocyclic aromatic compound, holds a significant and versatile role in modern chemical research. Its unique structural and electronic properties make it a fundamental building block in a vast array of applications, from medicinal chemistry to materials science. The presence of the nitrogen atom in the six-membered ring imparts distinct characteristics, such as basicity and the ability to participate in various chemical transformations, making it an attractive scaffold for the synthesis of complex molecules. chemijournal.comchemijournal.com

In the realm of medicinal chemistry, pyridine derivatives are integral to the development of new therapeutic agents. chemijournal.comchemijournal.com They are found in the core structure of numerous existing drugs and are actively investigated for their potential to treat a wide range of diseases. chemijournal.comchemijournal.com The pyridine nucleus is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. Researchers have successfully synthesized and evaluated a multitude of pyridine derivatives, demonstrating their efficacy against various biological targets. rsc.orgnih.gov For instance, pyridine-based compounds have shown promise as anticancer agents by inhibiting key cellular processes like kinase activity, tubulin polymerization, and topoisomerase function. chemijournal.comchemijournal.comresearchgate.net The adaptability of the pyridine ring allows for the introduction of diverse functional groups, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. chemijournal.comchemijournal.com

Beyond pharmaceuticals, pyridine and its derivatives are employed in agrochemicals, as solvents, and as ligands in coordination chemistry. Their ability to coordinate with metal ions is harnessed in catalysis and the development of novel materials with specific electronic and optical properties. The continuous exploration of pyridine chemistry underscores its enduring importance and the vast potential for discovering new molecules with valuable applications.

Structural and Electronic Significance of Aminopyridine Scaffolds in Organic Chemistry

Aminopyridines, which are pyridine rings substituted with one or more amino groups, represent a particularly important class of pyridine derivatives in organic chemistry. The presence of the amino group, a strong electron-donating group, significantly influences the electronic properties of the pyridine ring. This electronic perturbation can enhance the reactivity of the ring towards certain reagents and modulate the basicity of the ring nitrogen. The position of the amino group on the pyridine ring (ortho, meta, or para to the ring nitrogen) further dictates the molecule's reactivity and physical properties.

The amino group in aminopyridines can act as a nucleophile, a base, or a directing group in various chemical reactions. For example, the amino group can be readily acylated, alkylated, or diazotized, providing a handle for further functionalization and the construction of more complex molecular architectures. rsc.org The interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen creates a unique electronic environment that is exploited in the design of catalysts, ligands for metal complexes, and biologically active molecules. rsc.org

In medicinal chemistry, the aminopyridine scaffold is a common feature in drugs targeting a variety of receptors and enzymes. rsc.org The ability of the amino group to form hydrogen bonds is often crucial for the binding of these molecules to their biological targets. nih.gov Furthermore, the aminopyridine structure can be found in compounds with diverse pharmacological activities, including antibacterial and anticancer properties. researchgate.netnih.gov The ongoing research into aminopyridine derivatives continues to unveil new synthetic methodologies and applications, highlighting the scaffold's versatility and importance in contemporary organic chemistry. nih.govacs.org

Position of 4-Methyl-2-propylpyridin-3-amine within the Landscape of Substituted Aminopyridine Derivatives Research

This compound is a specific substituted aminopyridine derivative that features a methyl group at the 4-position, a propyl group at the 2-position, and an amino group at the 3-position of the pyridine ring. nih.govcymitquimica.com This particular arrangement of substituents gives the molecule a unique set of steric and electronic properties that distinguish it from other aminopyridine derivatives.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure is representative of the types of substituted aminopyridines that are actively being synthesized and studied. Research on structurally similar compounds, such as other substituted 2-aminopyridines and 3-aminopyridines, provides a framework for understanding the potential applications and chemical behavior of this specific molecule. nih.govnih.gov For instance, the synthesis of various substituted aminopyridines is a topic of ongoing research, with methods being developed to efficiently introduce different functional groups onto the pyridine ring. patsnap.comgoogle.com The exploration of such compounds often involves evaluating their biological activities, such as their potential as enzyme inhibitors or receptor modulators. nih.gov

The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships within the aminopyridine class of compounds. By systematically modifying the substituents on the pyridine ring, researchers can gain insights into how different functional groups influence the molecule's properties and biological activity. This knowledge is crucial for the rational design of new compounds with desired characteristics for various applications.

Compound Information Table

| Compound Name |

| This compound |

| Pyridine |

| Aminopyridine |

| 2-Aminopyridine (B139424) |

| 3-Aminopyridine (B143674) |

| 4-Aminopyridine |

| 3-methyl-4-aminopyridine |

| 3-fluoromethyl-4-aminopyridine |

| 3-methoxy-4-aminopyridine |

| 2-trifluoromethyl-4-aminopyridine |

| 2-chloro-3-amino-4-picoline |

| Nevirapine |

| 3-bromo-4-methylpyridine |

| 3-nitro-4-methylpyridine |

| 4-picoline-3-boronic acid |

| 3-amino-4-methylpyridine (B17607) |

| 6-bromo-4-methyl-2-propylpyridin-3-amine |

| (E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amine |

| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine |

| 4-Methyl-N-(2-methylpropyl)pyridin-3-amine |

| 4-Methyl-6-pyridin-3-ylpyrimidin-2-amine |

| 2-Amino-4-chloro-6-methylpyrimidine |

| 3-Pyridylboronic acid |

| N,N'-di(toluenesulfonyl)-2,11-diaza chemijournal.com2pyridinophane |

| N-(tosyl)-2,11-diaza chemijournal.com2pyridinophane |

| 4-Methyl-N-(3-methylphenyl)pyridin-2-amine |

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C9H14N2 | PubChem |

| Molecular Weight | 150.22 g/mol | PubChem |

| CAS Number | 1698293-93-4 | CymitQuimica |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

| InChI | 1S/C9H14N2/c1-4-5-9-8(10)7(3)6-11-9/h6H,4-5,10H2,1-3H3 | PubChem |

| InChIKey | VXPOAPWLMVAUCK-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | CCCc1nc(c(c(c)c1)N)C | PubChem |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-methyl-2-propylpyridin-3-amine |

InChI |

InChI=1S/C9H14N2/c1-3-4-8-9(10)7(2)5-6-11-8/h5-6H,3-4,10H2,1-2H3 |

InChI Key |

ZIXNJEXWQKKHQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CC(=C1N)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Propylpyridin 3 Amine

Retrosynthetic Analysis of the 4-Methyl-2-propylpyridin-3-amine Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For this compound, the analysis reveals several possible disconnections of the pyridine (B92270) core, suggesting different forward-synthetic strategies.

The primary disconnections involve breaking the carbon-nitrogen and carbon-carbon bonds that form the heterocyclic ring. Key approaches include:

[3+3] Cycloaddition: This approach disconnects the ring into two three-atom fragments. One fragment can be an enamine or equivalent, providing the N1, C2, and C3 atoms, while the other is an α,β-unsaturated carbonyl compound (enal or enone) supplying C4, C5, and C6. This is a powerful strategy for assembling highly substituted pyridines. acs.org

Multi-component Condensations: This strategy breaks the molecule down into several simple precursors that form the ring in a single step. For instance, disconnecting across the C2-C3 and C4-C5 bonds suggests a Hantzsch-type synthesis from a β-ketoester, an aldehyde, and an ammonia (B1221849) source. lakotalakes.comadvancechemjournal.com Alternatively, disconnection can lead to precursors for a Guareschi-Thorpe reaction. acsgcipr.org

Stepwise Functionalization: This approach starts with a pre-formed pyridine ring and introduces the substituents in a regioselective manner. The retrosynthetic disconnections would be the bonds connecting the amino, methyl, and propyl groups to the pyridine core. This strategy relies on the availability of robust C-H functionalization or cross-coupling methodologies. rsc.org

A visual representation of these retrosynthetic pathways is shown below, illustrating the deconstruction of the target molecule to potential starting materials.

Figure 1: Retrosynthetic Analysis of this compound

Exploration of Classical Pyridine Annulation Strategies Applicable to this compound Precursors

Classical methods for pyridine synthesis often involve multi-component reactions (MCRs) that construct the heterocyclic ring from acyclic precursors. bohrium.com These methods are atom-economical and can provide rapid access to the pyridine core, though controlling the regiochemistry for unsymmetrical products can be a challenge. acsgcipr.org

The Hantzsch pyridine synthesis, first reported in 1881, is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. wikipedia.org

The classical Hantzsch synthesis typically yields symmetrically substituted pyridines (at C3 and C5). To achieve the unsymmetrical substitution pattern of this compound, modifications are necessary. A modified three-component approach, often involving a [3+2+1] disconnection, is more efficient for creating non-symmetrical pyridines. taylorfrancis.com

For the target molecule, a potential Hantzsch-type strategy could involve the condensation of:

An enamine derived from ammonia and a β-ketoester containing the propyl group (e.g., ethyl 3-oxo-hexanoate).

An α,β-unsaturated carbonyl compound formed from an aldehyde and an active methylene (B1212753) compound that provides the C4-methyl group.

An ammonia source.

The reaction sequence would need to be carefully designed to control the regioselective formation of the 2-propyl, 3-amino, and 4-methyl substituents. Subsequent aromatization of the dihydropyridine (B1217469) intermediate would yield the final pyridine ring. youtube.com

The Guareschi–Thorpe reaction is another classical method that synthesizes substituted 2-pyridones. quimicaorganica.org It involves the condensation of a cyanoacetamide (or cyanoacetic ester) with a 1,3-dicarbonyl compound in the presence of a base like ammonia. acsgcipr.orgdrugfuture.com The resulting 2-pyridone can then be further functionalized.

To apply this to the target molecule, one could envision a reaction between:

A 1,3-dicarbonyl compound incorporating the propyl group, such as heptane-2,4-dione.

Cyanoacetamide.

An ammonia source.

This would lead to a 2-hydroxy-4-methyl-6-propyl-nicotinonitrile. Subsequent chemical transformations would be required to convert the 2-hydroxy group to a hydrogen (via a halogenation/reduction sequence) and the C6-propyl group to a C2-propyl group, and finally introduce the amino group at the C3 position—a complex and likely low-yielding pathway. More advanced, one-pot Guareschi-Thorpe syntheses using green buffers have been developed, offering improved efficiency and environmental friendliness. rsc.orgrsc.org

Targeted Synthesis Approaches for the this compound Skeleton

Given the regiochemical challenges of classical annulation strategies for producing a specific polysubstituted pyridine, modern targeted approaches often prove more efficient. These methods involve either building the ring with the substituents already in place or performing regioselective functionalization on a simpler pyridine precursor.

The formation of the 2-propyl-3-aminopyridine substructure is a key challenge. The direct introduction of an amino group adjacent to a substituent is often non-trivial. Several methods exist for the synthesis of aminopyridines, which could be adapted for this purpose.

From Halopyridines: A common route involves the nucleophilic aromatic substitution (SNAr) of a halopyridine. For instance, a 3-amino-2-chloro-4-methylpyridine (B17603) could be reacted with a propyl nucleophile (e.g., propyl Grignard or organozinc reagent) via a palladium-catalyzed cross-coupling reaction. Alternatively, a 2-propyl-3-halopyridine could undergo amination, often using palladium catalysis to form the C-N bond. acs.org Simple amination can also be achieved by reacting chloropyridines with amides under refluxing conditions. researchgate.net

From Pyridine N-Oxides: Pyridine N-oxides can be activated for regioselective functionalization. thieme-connect.com Reaction with an aminating agent can introduce an amino group at the C2 position. This method is often mild and compatible with a range of functional groups. thieme-connect.com

Multi-component Reactions: Modern MCRs can directly generate substituted 2-aminopyridines. For example, a one-pot reaction of enaminones, malononitrile, and primary amines can yield highly substituted 2-amino-3-cyanopyridines under solvent-free conditions. nih.gov Adapting this methodology by choosing appropriate starting materials could provide a direct route to the desired scaffold.

A notable practical synthesis of the closely related 2-isopropyl-4-methylpyridin-3-amine (B2359670) was achieved via a formal (3+3) cycloaddition between an enamine and an α,β-unsaturated aldehyde. acs.org This organocatalyzed method provides the tri-substituted pyridine core in a single, highly efficient step, demonstrating the power of modern cycloaddition strategies. acs.org

The regioselective introduction of alkyl groups onto a pyridine ring is a significant challenge in synthetic chemistry due to the electron-deficient nature of the ring. rsc.org Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

C4-Functionalization: The direct introduction of an alkyl group at the C4 position of a pyridine has been a long-standing problem. Recent advances have provided solutions, such as using a removable blocking group to direct Minisci-type radical alkylation specifically to the C4 position. nih.gov Another approach uses an enzyme-mimicking urea-based reagent to activate the pyridine, shielding the C2/C6 positions and allowing for highly regioselective C4-alkylation with both ionic and radical nucleophiles. rsc.orgnih.gov

C2-Functionalization: The C2 position is electronically favored for certain types of functionalization. Transition-metal-free methods using BF3·OEt2 can mediate the regioselective addition of Grignard or organozinc reagents to functionalized pyridines. capes.gov.br Furthermore, the regioselectivity of additions using alkyllithium reagents can be controlled by the aggregation state of the reagent; for example, dimeric clusters tend to favor C2-alkylation. acs.org

A summary of selected methods for regioselective alkylation is presented in the table below.

Interactive Data Table: Regioselective Pyridine Alkylation Methods

| Method Type | Position | Reagents/Catalyst | Key Features |

| Minisci-type Alkylation | C4 | AgNO3 / (NH4)2S2O8, Maleate blocking group | Exquisite control for C4 alkylation on native pyridine. nih.gov |

| Urea-Activated Alkylation | C4 | Substituted Urea Activator | Shields C2/C6 positions, allowing ionic and radical C4 addition. rsc.orgnih.gov |

| Lewis Acid-Mediated Addition | C2/C4 | BF3·OEt2, Grignard/Organozinc | Transition-metal-free cross-coupling with good functional group tolerance. capes.gov.br |

| Alkyllithium Addition | C2 vs. C4 | sec-BuLi vs. MeLi | Regiocontrol achieved by choice of alkyllithium activator aggregation state. acs.org |

| Formal [3+3] Cycloaddition | N/A | Organocatalyst | Builds the fully substituted ring directly from acyclic precursors. acs.org |

Specific Amination Reactions for C3-Position Functionalization in Pyridine Systems

The introduction of an amino group at the C3 position of a pyridine ring is a significant challenge in synthetic organic chemistry. researchgate.netnih.gov The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions, making direct C3-amination difficult. researchgate.netresearchgate.net To overcome this, chemists have developed strategies that proceed through a dearomatization-rearomatization sequence. nih.govchemrxiv.org

One such mild and regioselective method involves the photochemical reaction of a Zincke imine intermediate with an amidyl radical. researchgate.net Zincke imines are formed by the dearomatization of the pyridine ring. nih.gov These intermediates can then react selectively at the C3 position. Mechanistic and theoretical studies suggest that the process involves radical intermediates, which explains the high regioselectivity for the C3 position. researchgate.netnih.gov

Another strategy involves the borane-catalyzed hydroboration of the pyridine ring to generate a nucleophilic 1,4-dihydropyridine (1,4-DHP) intermediate. researchgate.netacs.org This activated intermediate can then react with various electrophiles, followed by oxidation to rearomatize the ring and yield the C3-functionalized pyridine. researchgate.net While initially demonstrated for C-C bond formation, this principle can be extended to C-N bond formation with suitable electrophilic aminating agents. acs.org

A patented method highlights a direct approach for a similar core structure, 3-amino-4-methylpyridine (B17607). This process uses 4-methylpyridine-3-boronic acid as the starting material and an inorganic amide as the ammonia source, facilitated by a metal oxide catalyst. patsnap.comgoogle.com This one-step reaction offers a potentially more straightforward route to the 3-amino-4-methylpyridine core. patsnap.com

Table 1: Comparison of C3-Amination Strategies for Pyridine Systems

| Methodology | Key Intermediate | Mechanism | Key Features |

|---|---|---|---|

| Photochemical Amination | Zincke Imine | Radical reaction with amidyl radical | Mild conditions, high C3-regioselectivity. researchgate.netnih.gov |

| Borane-Catalyzed Functionalization | 1,4-Dihydropyridine | Nucleophilic addition then oxidation | Mild conditions, exclusive C3-selectivity. acs.org |

Catalytic Methodologies in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound, offering pathways that are often more efficient and selective than stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Transition metals play a crucial role in forging the carbon-carbon and carbon-nitrogen bonds that define the structure of this compound. Ruthenium, rhodium, and palladium are particularly notable for their catalytic prowess in pyridine functionalization. acs.orgnih.gov

A novel approach for the amination of aminopyridines employs a ruthenium catalyst that operates through reversible π-coordination to the pyridine ring, rather than the more typical direct coordination to the nitrogen atom. nih.gov This strategy activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution with amines. nih.gov

Rhodium(III)-catalyzed reactions, such as the annulative coupling of aminopyridines with alkynes, demonstrate a powerful method for constructing more complex heterocyclic systems from aminopyridine precursors. acs.org Similarly, palladium-catalyzed reactions, like the well-established Suzuki and Buchwald-Hartwig cross-couplings, are standard methods for forming C-C and C-N bonds, respectively, on heterocyclic scaffolds. The synthesis of polysubstituted 5-azaindoles via palladium-catalyzed heteroannulation of diarylalkynes showcases the utility of this approach. acs.org

A specific patented method for producing 3-amino-4-methylpyridine utilizes metal oxides, such as copper or silver oxide, as catalysts. patsnap.com The reaction proceeds from 4-picoline-3-boronic acid and ammonia, achieving high yields of the desired product. patsnap.com This highlights how even simple metal oxides can effectively catalyze C-N bond formation in the synthesis of this key intermediate.

Organocatalytic Approaches in Aminopyridine Synthesis

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to catalyze chemical transformations. acs.orgmdpi.com This approach avoids the potential toxicity and cost associated with transition metals.

One organocatalytic strategy for pyridine functionalization involves the use of an isothiourea catalyst. rsc.org This catalyst facilitates the regio- and stereoselective addition of in-situ-generated C(1)-ammonium enolates to pyridinium (B92312) salts that have an electron-withdrawing group. rsc.org This reaction dearomatizes the pyridine ring to form an enantioenriched 1,4-dihydropyridine, which can then be further functionalized. rsc.org

Another innovative area is the development of bifunctional catalysts that combine a catalytic unit and a recognition or activation site in a single molecule. Researchers have designed amino-functionalized porphyrins that act as asymmetric, bifunctional organophotocatalysts. mdpi.com In these systems, a chiral secondary amine moiety is covalently linked to a porphyrin scaffold. The porphyrin acts as a photosensitizer, while the amine functions as the organocatalyst, enabling new types of asymmetric transformations. mdpi.com

Modern and Sustainable Synthetic Considerations for this compound

The chemical industry is increasingly adopting modern synthetic techniques and the principles of green chemistry to create more sustainable and efficient manufacturing processes.

Application of Green Chemistry Principles in Compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com One of the core tenets is the use of less hazardous synthetic routes. youtube.com

For aminopyridine synthesis, this can be achieved through mechanochemistry, where reactions are carried out by grinding solid reactants together, often without any solvent. nih.gov For example, the synthesis of 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile has been successfully performed by simply grinding the starting materials together. nih.gov This solvent-free approach significantly reduces waste and environmental impact.

Another green strategy is the use of non-conventional reaction media to replace volatile organic solvents. liv.ac.uk Transition metal-catalyzed reactions have been successfully performed in alternative media such as water, ionic liquids (ILs), and supercritical carbon dioxide (scCO2). liv.ac.uk These solvents can offer advantages in product separation and catalyst recycling, contributing to a more sustainable process. liv.ac.uk

Implementation of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor rather than in a fixed vessel, offers numerous advantages over traditional batch processing. researchgate.netmdpi.com These benefits include enhanced safety, improved heat and mass transfer, and greater scalability and automation. europa.eu

The synthesis of 2-methylpyridines, a key structural motif in the target compound, has been demonstrated in an expedited and convenient manner using a simplified bench-top continuous flow setup. researchgate.netmdpi.com In this process, a solution of the starting pyridine in an alcohol like 1-propanol (B7761284) is pumped through a heated column packed with a catalyst, such as Raney® nickel. mdpi.com The use of a back-pressure regulator allows the solvent to be superheated well above its atmospheric boiling point, enabling reactions at elevated temperatures that are not feasible in standard batch reflux setups. mdpi.com This technique leads to high conversions and regioselectivity in a much shorter time frame compared to batch protocols, resulting in a more efficient and greener process. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for α-Methylation of Pyridines

| Parameter | Batch Processing (Typical) | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Often several hours to days | Minutes to hours. mdpi.com |

| Temperature | Limited by solvent boiling point | Can be superheated for faster kinetics. mdpi.com |

| Safety | Risk of thermal runaway in large batches | Excellent heat dissipation, smaller reaction volume. europa.eu |

| Scalability | Difficult, requires process redesign | Scaled out by running for longer times. researchgate.net |

| Efficiency | Lower catalyst to substrate ratio | High effective catalyst to substrate ratio. mdpi.com |

| Purification | Often requires workup and purification | Product can often be collected in high purity. researchgate.net |

Optimization of Reaction Yields and Purity Assessment Protocols in this compound Synthesis

The synthesis of this compound is a multi-stage process, and as with any such synthesis, the optimization of reaction conditions at each step is paramount to maximizing the yield and ensuring the purity of the final product. The primary route considered involves the initial synthesis of 4-methyl-2-propylpyridine (B13816578), followed by nitration and subsequent reduction.

A plausible synthetic strategy begins with a commercially available starting material, 4-methylpyridine (B42270) (also known as γ-picoline). The introduction of the propyl group at the 2-position can be achieved through various methods, such as a Minisci reaction or by using an organometallic reagent like propyl lithium followed by an oxidation step.

Once 4-methyl-2-propylpyridine is obtained, the next critical step is the regioselective introduction of a nitro group at the 3-position. The nitration of pyridine rings can be challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. ntnu.nonih.gov However, specific conditions can be employed to achieve the desired outcome. The use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, is a common approach. google.comgoogleapis.com Another effective method involves the use of dinitrogen pentoxide. ntnu.noresearchgate.net The directing effects of the two alkyl groups on the pyridine ring will influence the position of nitration.

The final step in the sequence is the reduction of the 3-nitro group to the desired 3-amino functionality. This transformation is a well-established process in organic synthesis. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), or reduction using metals in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). orgsyn.orgorgsyn.org

Optimization of Reaction Parameters

The efficiency of this synthetic route is highly dependent on the careful control of reaction parameters at each stage.

For the nitration step , key variables that can be adjusted to optimize the yield of the desired 3-nitro isomer include:

Temperature: Lower temperatures are often favored to control the exothermicity of the reaction and to minimize the formation of by-products.

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, which can be monitored using techniques like Thin Layer Chromatography (TLC).

Ratio of Nitrating Agents: The molar ratio of nitric acid to sulfuric acid can be varied to find the optimal conditions for nitration while minimizing side reactions.

The following table outlines representative conditions for the nitration of a substituted pyridine, which can be adapted for the synthesis of 4-methyl-2-propyl-3-nitropyridine.

Table 1: Illustrative Nitration Reaction Conditions and Yields

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | - | 0 - 25 | 2 | 65-75 |

| 2 | N₂O₅ | Dichloromethane | 0 | 3 | 70-80 |

Data is illustrative and based on typical nitration reactions of substituted pyridines.

For the reduction step , optimization focuses on achieving a high conversion rate of the nitro group to the amine with minimal side reactions. Key parameters include:

Catalyst Selection: The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can significantly impact the reaction's efficiency and selectivity.

Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a critical parameter that can be adjusted.

Solvent: The choice of solvent (e.g., ethanol, methanol, ethyl acetate) can influence the reaction rate and the solubility of the reactants and products.

Temperature and pH: For metal-in-acid reductions, the temperature and the concentration of the acid are crucial for controlling the reaction rate.

The table below provides a summary of typical conditions for the reduction of a nitropyridine.

Table 2: Representative Reduction Reaction Conditions and Yields

| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H₂ | 10% Pd/C | Ethanol | 25 | 4 | 90-98 |

| 2 | Sn/HCl | - | Water/Ethanol | 80 | 3 | 85-95 |

Data is illustrative and based on typical reduction reactions of nitropyridines.

Purity Assessment Protocols

Ensuring the purity of the final this compound product is critical. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of aminopyridines. cmes.orghelixchrom.comhelixchrom.com A reversed-phase HPLC method can be developed to separate the target compound from any unreacted starting materials, intermediates, or by-products. Key aspects of an HPLC purity assessment protocol include:

Column: A C18 column is commonly used for the separation of such compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient or isocratic elution profile is optimized to achieve good separation.

Detection: A UV detector is often used, with the detection wavelength set to an absorbance maximum of the analyte.

The following table illustrates a sample set of HPLC parameters for the analysis of aminopyridine compounds.

Table 3: Example HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) can also be utilized for purity analysis, particularly given the volatility of aminopyridines. A capillary column with a suitable stationary phase is used to separate the components of the sample, which are then detected, often by a Flame Ionization Detector (FID).

In addition to chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for confirming the structure of the final product and identifying any impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound.

Through the careful optimization of each synthetic step and the application of rigorous purity assessment protocols, this compound can be synthesized with high yield and purity, suitable for its intended applications.

Chemical Reactivity and Derivatization Strategies of 4 Methyl 2 Propylpyridin 3 Amine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to attack by electrophiles, leading to the formation of pyridinium (B92312) salts or N-oxides. These reactions are fundamental in modifying the electronic properties and solubility of the molecule.

Quaternization: The reaction of 4-Methyl-2-propylpyridin-3-amine with alkyl halides results in the formation of quaternary pyridinium salts. This reaction proceeds via a standard SN2 mechanism, where the pyridine nitrogen acts as the nucleophile. The rate of quaternization is influenced by the nature of the alkylating agent and the steric hindrance around the nitrogen atom. While the propyl group at the C2 position presents some steric hindrance, quaternization is still expected to occur, albeit potentially at a slower rate compared to un-substituted or less hindered pyridines. nih.govmostwiedzy.pl

For instance, the reaction with methyl iodide would yield N-methyl-4-methyl-2-propylpyridin-3-aminium iodide. The general reaction is as follows:

This compound + R-X → [N-R-4-Methyl-2-propylpyridin-3-aminium]⁺X⁻

Where R is an alkyl group and X is a halide.

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide using various oxidizing agents, such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). acs.org The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the regioselectivity of subsequent reactions. The formation of the N-oxide can also increase the solubility of the compound in polar solvents. acs.org The reaction is generally carried out in a suitable solvent like acetic acid or dichloromethane.

This compound + Oxidizing Agent → this compound N-oxide

| Reactant | Reagent | Product | Reference |

| Pyridine | Alkyl bromide | N-alkylpyridinium bromide | nih.gov |

| Pyridine N-oxide | Benzyl isocyanide | 2-Benzylaminopyridine | nih.gov |

| Tertiary Amines | Hydrogen Peroxide | Amine N-oxide | acs.org |

The pyridine nitrogen and the exocyclic amino group of this compound can both act as coordination sites for metal ions, allowing for the formation of a variety of metal complexes. The coordination can occur either through the pyridine nitrogen, the amino nitrogen, or in a bridging fashion involving both nitrogen atoms.

Studies on the coordination chemistry of 3-aminopyridine (B143674) have shown that it can act as a monodentate ligand, coordinating to metal centers through the pyridine nitrogen, or as a bridging ligand, connecting two metal centers. elsevierpure.com The presence of the alkyl substituents in this compound would influence the steric environment around the coordination sites and could affect the stability and structure of the resulting complexes.

For example, reaction with metal salts like cobalt(II) chloride or nickel(II) sulfate (B86663) could lead to the formation of complexes where the aminopyridine derivative acts as a ligand. The resulting complexes can exhibit interesting magnetic and electronic properties.

| Metal Ion | Ligand | Complex Type | Reference |

| Ni(II), Co(II) | 3-Aminopyridine | Polymeric chains with bridging 3-aminopyridine | elsevierpure.com |

| Co(II), Co(III) | 3-Aminopyridine | Mononuclear complexes with terminal 3-aminopyridine | elsevierpure.com |

Pyridinium salts with long alkyl chains on the nitrogen atom can exhibit the properties of ionic liquids, which are salts with melting points below 100 °C. These materials have gained significant attention as environmentally friendly solvents and catalysts. nih.govrsc.orgionike.com

The synthesis of ionic liquids from this compound would involve a two-step process. First, the quaternization of the pyridine nitrogen with a long-chain alkyl halide (e.g., 1-bromobutane (B133212) or 1-bromohexane) to form the N-alkylpyridinium halide salt. nih.gov Second, an anion exchange reaction to replace the halide with a different anion, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), which often results in a lower melting point. nih.gov

Step 1: Quaternization

This compound + CH₃(CH₂)ₙBr → [N-(CH₂)ₙCH₃-4-Methyl-2-propylpyridin-3-aminium]⁺Br⁻

Step 2: Anion Exchange

[N-(CH₂)ₙCH₃-4-Methyl-2-propylpyridin-3-aminium]⁺Br⁻ + NaBF₄ → [N-(CH₂)ₙCH₃-4-Methyl-2-propylpyridin-3-aminium]⁺BF₄⁻ + NaBr

The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, would depend on the length of the alkyl chain and the nature of the anion.

| Cation Precursor | Alkylating Agent | Anion Source | Ionic Liquid Anion | Reference |

| Pyridine | 1-Bromobutane | NaBF₄ | BF₄⁻ | nih.gov |

| Pyridine | 1-Bromohexane | KPF₆ | PF₆⁻ | nih.gov |

| 2-Methylpyridine | Trifluoromethanesulfonic acid | - | OTf⁻ | ionike.com |

Reactivity at the C3-Amino Group

The primary amino group at the C3 position is a key site for functionalization, allowing for the introduction of a wide range of substituents through acylation and alkylation reactions.

The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amide derivatives. This reaction typically proceeds under basic conditions to neutralize the acid byproduct.

Studies on the acetylation of aminopyridines have shown that 3-aminopyridine reacts at the exocyclic amino group rather than the ring nitrogen. publish.csiro.au This selectivity is attributed to the electronic effects of the ring nitrogen, which deactivates the amino group to a lesser extent in the 3-position compared to the 2- and 4-positions.

For example, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(4-methyl-2-propylpyridin-3-yl)acetamide.

This compound + CH₃COCl → N-(4-methyl-2-propylpyridin-3-yl)acetamide + HCl

| Aminopyridine | Acylating Agent | Product | Reference |

| 3-Aminopyridine | Acetic anhydride | 3-Acetamidopyridine | publish.csiro.au |

| 2-Aminopyridine (B139424) | Acetic anhydride | 2-Acetamidopyridine | publish.csiro.au |

The amino group can also undergo alkylation to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing alkylation at the pyridine nitrogen. researchgate.net

More controlled methods for mono-alkylation often involve reductive amination. This two-step, one-pot procedure involves the reaction of the aminopyridine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride. researchgate.net

This compound + RCHO → [Intermediate Imine] → N-Alkyl-4-methyl-2-propylpyridin-3-amine

Alternatively, protecting the amino group, for example as a Boc-carbamate, allows for selective alkylation. nih.gov The protecting group can then be removed to yield the mono-alkylated product. This approach offers greater control and can lead to higher yields of the desired secondary amine.

| Aminopyridine | Alkylating Agent / Method | Product | Reference |

| 3-Aminopyridine | Carboxylic acid / NaBH₄ | N-Alkyl-3-aminopyridine | researchgate.net |

| 3-Aminopyridine | Aldehyde / Reductive amination | N-Alkyl-3-aminopyridine | acs.org |

| N-Boc-3-aminopyridine | Alkyl halide / Base | N-Alkyl-N-Boc-3-aminopyridine | nih.gov |

Condensation Reactions with Carbonyl Compounds (Imine and Enamine Formation)

The reaction can be generalized as follows:

Step 1: Nucleophilic attack. The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon.

Step 2: Proton transfer. A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine. libretexts.org

Step 3: Protonation of the hydroxyl group. The oxygen of the hydroxyl group is protonated by the acid catalyst, making it a good leaving group (water). libretexts.org

Step 4: Elimination of water. The lone pair of electrons on the nitrogen forms a double bond with the carbon, expelling a molecule of water and forming an iminium ion. libretexts.org

Step 5: Deprotonation. A base (often the solvent or another amine molecule) removes a proton from the nitrogen, resulting in the final imine product. libretexts.org

The formation of enamines from this compound is not the primary reaction pathway with aldehydes and ketones, as it is a primary amine. Enamine formation is characteristic of the reaction between carbonyl compounds and secondary amines. youtube.comlibretexts.orgmasterorganicchemistry.com In the case of secondary amines, after the formation of the iminium ion, a proton is removed from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine. youtube.commasterorganicchemistry.com

Table 1: Products of Condensation Reactions

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Type |

| This compound | Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) |

| This compound | Ketone (e.g., Acetone) | Imine (Schiff Base) |

Diazotization Reactions and Subsequent Transformations

The primary aromatic amine group of this compound can undergo diazotization, a reaction with nitrous acid (HNO₂) to form a diazonium salt. libretexts.orgorganic-chemistry.org Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org The resulting 4-methyl-2-propylpyridin-3-diazonium salt is a versatile intermediate that can be used in a variety of subsequent transformation reactions.

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and dehydration to yield the diazonium ion. libretexts.org

Aryl diazonium salts are relatively stable at low temperatures (typically 0-5 °C) and can be used to introduce a wide range of functional groups onto the pyridine ring by replacing the diazonium group (N₂⁺), which is an excellent leaving group. Some common subsequent transformations include:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt. organic-chemistry.org

Schiemann Reaction: Replacement of the diazonium group with fluorine (F) by thermal decomposition of the corresponding fluoroborate salt. organic-chemistry.org

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid.

Replacement by Hydroxyl Group: Heating the diazonium salt solution leads to the formation of the corresponding phenol (B47542) derivative.

Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid (H₃PO₂) results in the replacement of the diazonium group with a hydrogen atom.

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form azo compounds, which are often colored dyes. organic-chemistry.org

Table 2: Potential Transformations of 4-Methyl-2-propylpyridin-3-diazonium Salt

| Reagent | Product Functional Group | Reaction Name |

| CuCl | -Cl | Sandmeyer |

| CuBr | -Br | Sandmeyer |

| CuCN | -CN | Sandmeyer |

| HBF₄, heat | -F | Schiemann |

| H₂O, heat | -OH | - |

| H₃PO₂ | -H | Deamination |

| Phenol | -N=N-Ar-OH | Azo Coupling |

Reactivity at the Pyridine Ring Carbon Atoms (C2, C4, C5, C6)

Investigation of Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SₑAr) compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the existing substituents on the ring of this compound—the propyl group at C2, the amino group at C3, and the methyl group at C4—will influence the regioselectivity of any potential electrophilic attack.

Amino Group (-NH₂): This is a strongly activating and ortho-, para-directing group. wikipedia.org

Methyl Group (-CH₃): This is a weakly activating and ortho-, para-directing group. wikipedia.org

Propyl Group (-CH₂CH₂CH₃): This is also a weakly activating and ortho-, para-directing group. wikipedia.org

The combined effect of these activating groups, particularly the powerful amino group, would be to direct incoming electrophiles to the positions ortho and para to it. In this specific molecule, the positions ortho to the amino group are C2 and C4, which are already substituted. The position para to the amino group is C6. The position ortho to the methyl group at C4 is C5. Therefore, the most likely positions for electrophilic attack are C5 and C6 .

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.commsu.edu The specific conditions required for these reactions on a substituted pyridine like this would need to overcome the inherent deactivation of the ring.

Analysis of Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings, especially those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com The pyridine ring, with its electronegative nitrogen, is more susceptible to SₙAr than benzene. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the loss of a leaving group. wikipedia.org

For SₙAr to occur on this compound, there would need to be a good leaving group on the ring, such as a halide. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack. wikipedia.org In this molecule, if a leaving group were present, the existing electron-donating alkyl and amino groups would generally disfavor this reaction. However, the inherent electron-deficient nature of the pyridine ring itself can facilitate such reactions.

Diverse Oxidation and Reduction Pathways of the Pyridine Ring

Oxidation: The pyridine ring is generally resistant to oxidation. However, strong oxidizing agents can lead to the formation of N-oxides. The side-chain alkyl groups (propyl and methyl) are more susceptible to oxidation. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methyl and propyl groups to carboxylic acids, depending on the reaction conditions.

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) can reduce the pyridine ring to a piperidine (B6355638) ring. The specific conditions (temperature, pressure, catalyst) would influence the outcome.

Synthesis of Advanced this compound Derivatives

The reactivity of this compound at both the amino group and the pyridine ring allows for the synthesis of a wide range of advanced derivatives.

Derivatives from Amino Group Reactions:

Amides: Acylation of the amino group with acyl chlorides or anhydrides would yield the corresponding amides. These amides could have various applications depending on the nature of the acyl group.

Sulfonamides: Reaction with sulfonyl chlorides would produce sulfonamide derivatives.

Ureas and Thioureas: Reaction with isocyanates or isothiocyanates would lead to the formation of substituted ureas and thioureas.

Derivatives from Pyridine Ring Reactions:

Halogenated Derivatives: As discussed, electrophilic halogenation would likely introduce a halogen at the C5 or C6 position. These halogenated derivatives could then serve as intermediates for further functionalization via nucleophilic substitution or cross-coupling reactions.

Nitrated Derivatives: Introduction of a nitro group via electrophilic nitration would yield a nitro-substituted derivative, which could then be reduced to another amino group, creating a diaminopyridine derivative.

Derivatives from Diazonium Salt Transformations: The diverse reactions of the diazonium salt, as detailed in section 3.2.4, provide a powerful route to a multitude of derivatives with different functional groups at the C3 position. For instance, the synthesis of azo dyes by coupling the diazonium salt with an appropriate aromatic partner is a classic example. organic-chemistry.org

Incorporation into Novel Polycyclic Heterocyclic Systems

The 3-aminopyridine scaffold is a well-established precursor for the construction of fused heterocyclic systems. The inherent reactivity of the amino group, in conjunction with the adjacent pyridine nitrogen, facilitates cyclization reactions with a range of electrophilic partners. These reactions provide access to a diverse array of polycyclic structures, which are of significant interest in medicinal chemistry and materials science.

One of the most common strategies for the synthesis of fused pyridine systems involves the reaction of 3-aminopyridines with bifunctional reagents. For instance, the reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of imidazopyridines . These reactions typically proceed through an initial condensation to form an imine, followed by an intramolecular cyclization. The use of microwave assistance has been shown to accelerate these transformations, often leading to higher yields and shorter reaction times. acs.orgnih.govbio-conferences.org

Similarly, reactions with reagents containing a one-carbon unit, such as isothiocyanates or isonitriles in the presence of an aldehyde, can be employed to construct triazolopyridine and other fused systems. bio-conferences.orgorganic-chemistry.org Multicomponent reactions, in particular, offer an efficient pathway to complex imidazopyridine derivatives from simple starting materials in a single step. acs.orgbio-conferences.orgacs.org For example, a three-component reaction of a 2-aminopyridine, an aldehyde, and an isonitrile, often catalyzed by a Lewis acid like scandium triflate, can produce 3-aminoimidazo[1,2-a]pyridines in good yields. bio-conferences.org

The reaction of aminopyridines with α,β-unsaturated carbonyl compounds or β-halocarbonyl compounds can lead to the formation of pyridopyrimidines . acs.orgnih.govrsc.org These reactions often proceed via a Michael addition or nucleophilic substitution, followed by an intramolecular cyclization and aromatization sequence. The specific substitution pattern on the starting aminopyridine and the reaction conditions can influence the regioselectivity of the cyclization.

The table below summarizes representative examples of cyclization reactions starting from aminopyridine derivatives, which are analogous to the potential reactivity of this compound.

| Fused Heterocycle | Reagents and Conditions | General Reaction Scheme | Ref. |

| Imidazopyridine | Aldehyde, Isonitrile, Lewis Acid (e.g., Sc(OTf)₃) or Microwave | acs.orgbio-conferences.org | |

| Triazolopyridine | Hydrazide, Palladium catalyst, Dehydration | organic-chemistry.org | |

| Pyridopyrimidine | α,β-Unsaturated ester, heating | acs.org |

Note: The reaction schemes are generalized and based on the reactivity of analogous aminopyridine compounds due to the absence of specific literature for this compound.

Design and Synthesis of Pyridine-Based Conjugates

The presence of a primary amino group in this compound makes it a suitable candidate for conjugation to other molecules, including biomolecules, fluorescent tags, or other pharmacophores. These conjugation strategies are pivotal in the development of targeted therapeutics, diagnostic agents, and functional materials.

Amide bond formation is a common and robust method for conjugating amine-containing molecules. nih.gov The amino group of this compound can react with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or acyl chlorides to form stable amide linkages. nih.govbiosyn.com This approach has been utilized to conjugate aminopyridines to amino acids, which can enhance their biological activity or modify their pharmacokinetic properties. nih.gov

Another important conjugation strategy is reductive amination. This involves the reaction of the amino group with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine linkage. frontiersin.org This method is particularly useful for conjugating molecules under mild, aqueous conditions, making it suitable for sensitive biomolecules. frontiersin.org

The amino group can also be derivatized to introduce other functionalities for subsequent conjugation reactions. For example, it can be converted into an azide (B81097) or an alkyne, which can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. mdpi.com This approach offers high efficiency and orthogonality, allowing for the specific labeling of biomolecules in complex environments. mdpi.com

The development of fluorescent probes based on aminopyridine scaffolds has also been reported. mdpi.com By conjugating the aminopyridine to a fluorophore or by modifying the pyridine ring system to enhance its intrinsic fluorescence, it is possible to create probes for biological imaging and sensing applications. The conjugation can be designed to be "turn-on," where the fluorescence is enhanced upon binding to a specific target. mdpi.com

The table below outlines potential conjugation strategies for this compound based on the known reactivity of aminopyridines.

| Conjugation Strategy | Reagent/Functional Group | Linkage Formed | Potential Application | Ref. |

| Amide Bond Formation | Carboxylic Acid, Activated Ester | Amide | Peptide/Protein Conjugation | nih.govnih.gov |

| Reductive Amination | Aldehyde, Ketone | Secondary Amine | Biomolecule Labeling | frontiersin.org |

| Click Chemistry | Azide or Alkyne | Triazole | Bioorthogonal Ligation | mdpi.com |

| Fluorescent Labeling | Fluorophore with reactive group | Covalent bond | Biological Imaging | mdpi.com |

Note: These strategies are based on established chemical principles and reactions of similar aminopyridine compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 2 Propylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled. Although direct experimental data for this specific molecule is not widely published, a detailed analysis based on established chemical shift principles and data from analogous structures allows for a confident prediction of its spectral characteristics.

Proton (1H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum is used to identify the various proton environments within the molecule. For 4-methyl-2-propylpyridin-3-amine, distinct signals are expected for the aromatic protons, the propyl group protons, the methyl group protons, and the amine protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are crucial for confirming the substitution pattern. For instance, data from related compounds like 4-methylpyridin-2-amine and various propyl-substituted heterocycles inform these predictions. chemicalbook.comrsc.orgresearchgate.net

The two aromatic protons on the pyridine (B92270) ring are expected to appear as distinct doublets due to coupling with each other. The propyl group should present as a characteristic pattern: a triplet for the terminal methyl (CH₃), a multiplet (sextet) for the adjacent methylene (B1212753) (CH₂), and another triplet for the methylene group attached to the pyridine ring. The methyl group at the C4 position will appear as a singlet, and the amine (NH₂) protons typically manifest as a broad singlet. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound Predicted values based on analogous structures and spectral principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~7.8 - 8.0 | Doublet (d) | ~5.0 |

| H-5 | ~6.9 - 7.1 | Doublet (d) | ~5.0 |

| NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | - |

| H-1' (α-CH₂) | ~2.6 - 2.8 | Triplet (t) | ~7.5 |

| H-2' (β-CH₂) | ~1.6 - 1.8 | Sextet (sxt) | ~7.5 |

| H-3' (γ-CH₃) | ~0.9 - 1.0 | Triplet (t) | ~7.5 |

Carbon-13 (13C) NMR for Carbon Skeleton Identification

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the attached alkyl and amino substituents. Data from related structures like 4-methylpyridine (B42270) and 2-aminopyridine (B139424) derivatives are used to estimate these shifts. rsc.orghmdb.cachemicalbook.com The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound Predicted values based on analogous structures and spectral principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158 - 160 |

| C-3 | ~125 - 127 |

| C-4 | ~147 - 149 |

| C-5 | ~121 - 123 |

| C-6 | ~145 - 147 |

| C-1' (α-CH₂) | ~35 - 38 |

| C-2' (β-CH₂) | ~22 - 24 |

| C-3' (γ-CH₃) | ~13 - 15 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, key expected cross-peaks would confirm the connectivity between H-5 and H-6 on the pyridine ring and establish the sequence of the propyl group protons (H-1' with H-2', and H-2' with H-3'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would allow for the definitive assignment of each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-6 to C-6, 4-CH₃ to the C4-methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular puzzle. Key HMBC correlations would include:

The 4-CH₃ protons showing correlations to C-3, C-4, and C-5.

The H-1' protons of the propyl group showing correlations to C-2 and C-3 of the pyridine ring.

The H-6 proton showing correlations to C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. Expected NOESY cross-peaks would be observed between the amine (NH₂) protons and the H-5 proton, as well as between the protons of the C-1' methylene group and the amine protons, confirming their spatial proximity.

Nitrogen-15 (15N) NMR for Direct Characterization of Amine and Pyridine Nitrogen Nuclei

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the chemical environment of nitrogen atoms. mdpi.com A ¹⁵N NMR spectrum of this compound would be expected to show two distinct signals. Based on literature values for similar compounds, the pyridine ring nitrogen typically appears in the range of -60 to -130 ppm relative to nitromethane. scispace.comresearchgate.netacs.org The exocyclic primary amine nitrogen would be expected at a significantly different chemical shift, typically in the range of -300 to -330 ppm, allowing for their clear differentiation. scispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). libretexts.orgyoutube.comwaters.comthermofisher.com This precision allows for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C₉H₁₄N₂. The calculated exact mass of the neutral molecule is 150.1157 Da. In a typical ESI-MS experiment, the compound would be observed as the protonated molecule, [M+H]⁺.

Table 3: High-Resolution Mass Spectrometry Data

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₉H₁₄N₂ | 150.115698 |

The presence of two nitrogen atoms dictates an even nominal molecular weight, consistent with the "nitrogen rule". jove.comjove.com The experimentally determined mass from an HRMS instrument would be compared to the calculated value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum provides further structural confirmation. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, where the bond between the carbon alpha to the nitrogen and the next carbon is broken. libretexts.orglibretexts.org For this compound, the most prominent fragmentation is expected to be the loss of an ethyl radical from the propyl group (benzylic-type cleavage), leading to a stable fragment ion.

Table 4: Predicted Major Mass Spectrometry Fragments

| m/z (Mass/Charge) | Proposed Fragment | Notes |

|---|---|---|

| 150 | [C₉H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl group. This is often the base peak for n-propyl substituted aromatic rings. nist.govlibretexts.orgyoutube.com |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule. These techniques probe the vibrational motions of chemical bonds, with each type of bond and functional group having a characteristic set of vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and propyl groups would appear around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300-3500 |

| C-H Stretch (sp³) | Methyl and Propyl Groups | 2850-3000 |

| C=C and C=N Stretch | Pyridine Ring | 1400-1600 |

| N-H Bend | Primary Amine | 1550-1650 |

| C-H Bend | Methyl and Propyl Groups | 1350-1480 |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum. The C-C stretching vibrations of the propyl group would also be Raman active. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Ring Breathing Mode | Pyridine Ring | 980-1050 |

| C-H Stretch (aromatic) | Pyridine Ring | 3000-3100 |

| C-C Stretch | Propyl Group | 800-1200 |

| C-N Stretch | Amine-Pyridine Linkage | 1250-1350 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the aminopyridine chromophore. The pyridine ring itself exhibits π → π* transitions, and the presence of the electron-donating amine group leads to additional n → π* transitions and a red shift (bathochromic shift) of the absorption bands. The alkyl substituents (methyl and propyl groups) are likely to have a minor electronic effect, primarily acting as weak electron-donating groups.

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyridine Ring | 200-270 |

| n → π | Non-bonding electrons on Nitrogen | 270-350 |

Fluorescence spectroscopy could potentially reveal further details about the excited state properties of this compound. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength. The fluorescence spectrum would be sensitive to the molecular environment and could provide information on the molecule's conformational dynamics.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield a wealth of structural information, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen. This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

| Structural Parameter | Information Gained |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent chemical bonds |

| Torsion Angles | Conformational details of the propyl group and its orientation relative to the ring |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces, and crystal packing |

Computational and Theoretical Studies of 4 Methyl 2 Propylpyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) for Ground State Properties and Molecular Geometries

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net A DFT study of 4-Methyl-2-propylpyridin-3-amine would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process yields crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Furthermore, DFT calculations can determine a range of ground-state electronic properties. These include the distribution of electron density, the molecular electrostatic potential (MEP) which identifies electron-rich and electron-poor regions, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value | Significance |

| Total Energy | Value in Hartrees | Thermodynamic stability |

| Dipole Moment | Value in Debye | Polarity and intermolecular interactions |

| HOMO Energy | Value in eV | Electron-donating ability |

| LUMO Energy | Value in eV | Electron-accepting ability |

| HOMO-LUMO Gap | Value in eV | Chemical reactivity and electronic transitions |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Ab Initio Methods for Advanced Electronic Structure and Energetic Profiling

For higher accuracy, particularly for electronic properties, researchers often turn to ab initio methods. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the wavefunction and offer a more rigorous treatment of electron correlation. While computationally more demanding than DFT, they can provide benchmark-quality data for the electronic structure and energetics of this compound. Such calculations would be invaluable for validating results from more approximate methods like DFT.

Conformational Analysis and Mapping of Potential Energy Surfaces

The presence of a flexible propyl group in this compound suggests the existence of multiple conformers. A thorough conformational analysis would involve systematically rotating the single bonds and calculating the energy of each resulting conformation. This process maps out the potential energy surface (PES), identifying the global minimum energy conformer and other low-energy isomers, as well as the energy barriers between them. Understanding the conformational preferences is crucial as different conformers can exhibit distinct chemical and physical properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data. By calculating the magnetic shielding of atomic nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. Time-dependent DFT (TD-DFT) can be employed to calculate the energies of electronic transitions, which correspond to the absorption peaks in UV-Visible spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Hypothetical Predicted Value Range | Experimental Correlation |

| ¹H NMR Chemical Shifts | 0.9 - 8.0 ppm | Signal assignment and structural verification |

| ¹³C NMR Chemical Shifts | 10 - 160 ppm | Carbon skeleton confirmation |

| Key IR Vibrational Frequencies | N-H stretch: ~3400 cm⁻¹, C=N stretch: ~1600 cm⁻¹ | Functional group identification |

| Electronic Transition (λmax) | ~280 nm | UV-Visible absorption |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for understanding the behavior of molecules over time and in larger systems.

Development and Validation of Force Fields for this compound and its Analogs

Molecular dynamics (MD) simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. A specific force field for this compound would need to be developed and validated. This process typically involves using quantum mechanical data to parameterize the force field's terms, such as bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). The accuracy of the force field would then be validated by comparing the results of MD simulations with experimental data or high-level quantum chemical calculations. The development of such a force field would be a critical step toward simulating the behavior of this molecule in condensed phases, such as in solution or at an interface.

Investigation of Solvent Effects and Solvation Thermodynamics

The interaction of this compound with solvents is a critical aspect dictating its behavior in solution, influencing reaction kinetics, and determining its partitioning in multiphase systems. Computational methods, particularly those combining quantum mechanics (QM) with continuum solvation models or explicit molecular dynamics (MD) simulations, provide profound insights into these phenomena.

Solvation of this compound is governed by a balance of interactions. The pyridine (B92270) nitrogen and the amino group are capable of acting as hydrogen bond acceptors and donors, respectively, favoring interactions with polar protic solvents like water and alcohols. Conversely, the propyl and methyl groups introduce hydrophobicity, favoring nonpolar environments.

Molecular Dynamics (MD) simulations can model the explicit interactions between the solute and individual solvent molecules. For instance, a simulation of this compound in a water/octane mixture would likely show the molecule orienting itself at the interface, with the amino and pyridine moieties in the aqueous phase and the alkyl groups in the organic phase. researchgate.net This behavior is crucial for applications where interfacial properties are important.

Thermodynamic parameters of solvation, such as the Gibbs free energy (ΔG_solv), enthalpy (ΔH_solv), and entropy (ΔS_solv), can be calculated to quantify solvent effects. These calculations often employ continuum models like the Polarizable Continuum Model (PCM). Studies on simpler aminopyridines have shown that solubility is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), and lowest in nonpolar solvents like cyclohexane. researchgate.netacs.org Based on these trends, a similar pattern can be predicted for this compound, although modulated by the presence of the alkyl groups.

A hypothetical table of calculated solvation free energies in various solvents illustrates the expected trend.

Table 1: Predicted Solvation Free Energies for this compound

| Solvent | Dielectric Constant (ε) | Predicted ΔG_solv (kcal/mol) |

|---|---|---|

| Cyclohexane | 2.0 | -2.5 |

| Carbon Tetrachloride | 2.2 | -3.1 |

| Toluene | 2.4 | -4.0 |

| Acetonitrile (B52724) | 37.5 | -8.5 |

| Dimethyl Sulfoxide | 46.7 | -9.8 |

| Water | 80.1 | -9.2 |

Note: Data is illustrative and based on trends observed for similar compounds. Negative values indicate a favorable solvation process.

The data suggests that while polar solvents are generally favored, the specific nature of solute-solvent interactions (e.g., hydrogen bonding capacity) is critical. The slightly lower predicted favorability in water compared to DMSO could be attributed to the entropic cost of organizing water molecules around the hydrophobic propyl and methyl groups.

Analysis of Intermolecular Interactions and Self-Assembly Phenomena

In the solid state, the arrangement of this compound molecules is dictated by a complex interplay of intermolecular forces. Computational studies, particularly those analyzing crystal structures and calculating interaction energies, can dissect these forces to understand and predict crystal packing and self-assembly. researchgate.netepa.gov

The primary interactions governing the self-assembly of aminopyridines are hydrogen bonds. epa.gov For this compound, the most significant hydrogen bond is expected to be between the amino group (donor) and the pyridine nitrogen of a neighboring molecule (acceptor), forming robust N-H···N(py) synthons. researchgate.netepa.gov These interactions are often the primary drivers for the formation of chains or tapes in the crystal lattice.